4-Methanesulfonylbutane-1-sulfonamide

Description

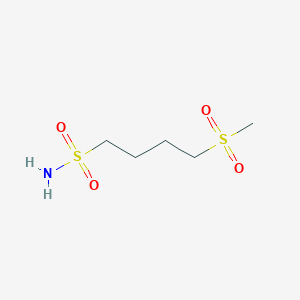

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylbutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXKEKFJXAXDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of 4 Methanesulfonylbutane 1 Sulfonamide and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 4-Methanesulfonylbutane-1-sulfonamide. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map of the molecule can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The methyl protons of the methanesulfonyl group (CH₃-SO₂-) would appear as a sharp singlet, typically in the downfield region around 3.0 ppm, due to the strong electron-withdrawing effect of the adjacent sulfone group. nih.govrsc.org The methylene (B1212753) protons adjacent to the sulfone and sulfonamide groups (-CH₂-SO₂- and -CH₂-SO₂-NH₂) are also significantly deshielded and would appear as triplets further downfield than typical alkane protons. The two central methylene groups (-CH₂-CH₂-) in the butane (B89635) chain would resonate as complex multiplets in the aliphatic region. The protons of the primary sulfonamide group (-SO₂NH₂) typically appear as a broad singlet. rsc.orgresearchgate.net

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each carbon atom in a unique chemical environment gives a distinct signal. The carbon of the methyl group (CH₃-SO₂-) is expected to appear around 40-45 ppm. rsc.org The methylene carbons adjacent to the sulfur atoms (-CH₂-SO₂- and -CH₂-SO₂NH₂) would be deshielded and resonate in the range of 50-60 ppm. The internal methylene carbons would appear at higher field, typically between 20-30 ppm. conicet.gov.arcdnsciencepub.com The assignment of these signals can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Below is a table of predicted NMR data for this compound.

| Assignment | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Position | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-SO₂- | ~3.0 | Singlet |

| -SO₂-CH₂-CH₂- | ~3.2 | Triplet |

| -CH₂-CH₂-CH₂- | ~2.2 | Multiplet |

| -CH₂-CH₂-SO₂NH₂ | ~1.9 | Multiplet |

| -CH₂-SO₂NH₂ | ~3.1 | Triplet |

| -SO₂NH₂ | ~4.9 | Broad Singlet |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to the third or fourth decimal place). researchgate.net For this compound (C₅H₁₃NO₄S₂), the calculated exact mass provides unequivocal confirmation of its molecular formula.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that further confirm the molecular structure. Under electrospray ionization (ESI) conditions, sulfonamides commonly undergo specific cleavages. nih.govresearchgate.net For this compound, the fragmentation is expected to proceed via several pathways:

Cleavage of the S-N bond: This would lead to the loss of the sulfonamide group (-SO₂NH₂) or related fragments.

Cleavage of the C-S bond: Fission of the bond between the butane chain and the sulfonyl groups is a common pathway. nih.gov

Loss of SO₂: Elimination of sulfur dioxide (SO₂) is a characteristic fragmentation for both sulfones and sulfonamides. nih.gov

The following table outlines the predicted HRMS data for the parent molecule and its major fragments.

| Ion/Fragment | Predicted m/z | Description |

| [M+H]⁺ | 216.0308 | Protonated molecular ion |

| [M+Na]⁺ | 238.0127 | Sodiated molecular ion |

| [M+H - SO₂]⁺ | 152.0692 | Loss of sulfur dioxide |

| [M+H - NH₃]⁺ | 199.0042 | Loss of ammonia (B1221849) from sulfonamide |

| [CH₃SO₂]⁺ | 79.9821 | Methanesulfonyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ljmu.ac.uk

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfone and sulfonamide groups. The sulfone group (-SO₂-) exhibits two prominent stretching vibrations: an asymmetric stretch (νas) typically between 1350-1300 cm⁻¹ and a symmetric stretch (νs) between 1160-1120 cm⁻¹. mdpi.comresearchgate.net The primary sulfonamide group (-SO₂NH₂) also shows strong asymmetric and symmetric S=O stretching bands in similar regions, often overlapping with the sulfone peaks. Additionally, the N-H stretching vibrations of the primary sulfonamide appear as two distinct bands in the 3400-3200 cm⁻¹ region. ripublication.com C-H stretching vibrations from the aliphatic chain are expected around 3000-2850 cm⁻¹. acdlabs.com

The table below summarizes the key expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Sulfonamide (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3350-3250 (two bands) | Weak |

| Aliphatic (-CH₃, -CH₂-) | C-H Stretch | 2960-2850 | Strong |

| Sulfone/Sulfonamide (-SO₂-) | S=O Asymmetric Stretch | 1350-1310 (Strong) | Medium |

| Sulfone/Sulfonamide (-SO₂-) | S=O Symmetric Stretch | 1160-1140 (Strong) | Medium |

| Sulfonamide (-SO₂-N) | S-N Stretch | ~900 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous confirmation of the connectivity of this compound, as well as detailed information on bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The exact bond lengths of the C-S, S=O, S-N, and C-C bonds.

The tetrahedral geometry around the sulfur atoms.

The conformation of the flexible butane chain in the solid state.

Intermolecular interactions, such as hydrogen bonding. The hydrogen atoms of the sulfonamide group (-NH₂) can act as hydrogen bond donors, while the oxygen atoms of both the sulfone and sulfonamide groups can act as hydrogen bond acceptors. These interactions are crucial in defining the crystal packing arrangement. nih.gov

While specific crystallographic data can only be obtained experimentally, this technique remains the gold standard for absolute structure determination in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS/MS, TLC)

Chromatographic methods are essential for separating this compound from synthetic intermediates and impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing sulfonamide-type compounds. nih.govresearchgate.net A C18 stationary phase is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of an acid modifier, such as formic acid, is often employed to ensure good peak shape.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, HPLC is coupled with tandem mass spectrometry. nih.govnih.gov This technique combines the separation power of HPLC with the specific detection capabilities of MS/MS. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), the compound can be quantified with high accuracy and precision, even in complex matrices. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity checks. researchgate.net For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a polar and a less polar organic solvent, such as ethyl acetate (B1210297) and hexane.

The table below summarizes typical chromatographic conditions for the analysis of this compound.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | UV (at low λ, e.g., <220 nm), ELSD, or MS |

| LC-MS/MS | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | ESI-MS/MS (Positive or Negative Ion Mode) |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (e.g., 1:1 v/v) | UV light (254 nm) or chemical staining |

Structure Activity Relationship Sar Studies of 4 Methanesulfonylbutane 1 Sulfonamide Derivatives

Design Principles for Modulating Biological Potency through Structural Modifications of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity of this class of compounds. In broader sulfonamide SAR studies, modifications to this moiety are a primary strategy for tuning potency, selectivity, and pharmacokinetic properties. Key design principles that could be applied to 4-Methanesulfonylbutane-1-sulfonamide include:

N-Substitution: Introducing substituents on the sulfonamide nitrogen (N-alkylation, N-arylation) is a common tactic. The nature of the substituent (e.g., alkyl, aryl, heterocyclic) can profoundly influence binding affinity to biological targets. For instance, incorporating heterocyclic rings has been a successful strategy in developing potent enzyme inhibitors. researchgate.netresearchgate.net However, without specific data, the optimal N-substituents for this compound derivatives remain unknown.

Acidity Modulation: The acidity of the sulfonamide proton is a critical determinant of its interaction with biological targets, often acting as a hydrogen bond donor. mdpi.com The pKa of the sulfonamide can be modulated by the electronic nature of the substituents on the sulfur atom or the nitrogen atom. Research on other sulfonamides has shown that achieving an optimal pKa is crucial for activity. youtube.com

Impact of Substitutions on the Aliphatic Chain of this compound on Activity Profiles

Chain Length Variation: Altering the length of the alkyl chain (e.g., from butane (B89635) to propane (B168953) or pentane) would directly affect the distance and spatial relationship between the terminal sulfonyl groups. This could be critical for fitting into a specific binding site. Studies on other series of compounds have shown that chain length can have a definitive effect on biological activity. nih.govnih.govrsc.org

Introduction of Functional Groups: Incorporating functional groups such as hydroxyl, amino, or carbonyl groups along the chain could introduce new interaction points (e.g., hydrogen bonding) and alter the molecule's polarity and solubility.

Constraining Conformation: Introducing cyclic structures or double bonds within the aliphatic chain could restrict the conformational flexibility of the molecule, potentially locking it into a more bioactive conformation.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. cambridgemedchemconsulting.comdrughunter.com For the this compound scaffold, several bioisosteric replacements could be envisioned:

Sulfonamide Moiety Replacements: The sulfonamide group itself can be replaced by other acidic functional groups. While the carboxylic acid is a common bioisostere, others like sulfoximines have also been explored. drughunter.comresearchgate.net The choice of bioisostere would depend on the desired electronic and steric properties.

Methane Sulfonyl Group Replacements: The methylsulfonyl group (-SO₂CH₃) could potentially be replaced with other groups of similar size and electronic character. For instance, a sulfoxide (B87167) or even a larger alkylsulfonyl group could be explored to probe the steric and electronic requirements of a putative binding pocket.

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape of a molecule is crucial for its interaction with biological targets. nih.govkcl.ac.uk For a flexible molecule like this compound, understanding its conformational preferences is key to understanding its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.govnih.govresearchgate.net A robust QSAR model for this compound derivatives could be invaluable for:

Predicting the activity of unsynthesized compounds: This would allow for the prioritization of synthetic targets and a more efficient drug discovery process.

Identifying key molecular descriptors: QSAR models can highlight the physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that are most important for biological activity.

To develop a meaningful QSAR model, a dataset of structurally diverse this compound analogs with corresponding biological activity data would be required. The lack of such a dataset currently precludes the application of this powerful predictive tool.

Computational and Theoretical Studies on 4 Methanesulfonylbutane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the molecular structure and electronic properties of sulfonamide compounds. nih.govscispace.com These methods can accurately predict molecular geometry, orbital energies, and spectroscopic characteristics.

Electronic Structure and Reactivity: The electronic structure of a molecule is fundamental to its reactivity. Calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov For sulfonamide derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are used to optimize the molecular geometry and compute these electronic parameters. nih.gov The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps identify regions that are rich or poor in electrons, indicating likely sites for electrophilic or nucleophilic attack. researchgate.net

Spectroscopic Properties: Theoretical calculations can predict various spectroscopic data, which can then be compared with experimental results for structural validation. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Vibrational frequencies are calculated to predict the IR spectrum. For sulfonamides, characteristic stretching vibrations of the S=O groups in the sulfonyl moiety, the N-H bond, and the C-S bond can be assigned and compared with experimental data. nih.govresearchgate.net For example, asymmetric and symmetric stretching vibrations of the SO2 group are typically observed in specific regions of the spectrum. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C atoms, aiding in the interpretation of experimental NMR spectra. nih.govnih.gov

UV-Vis Spectroscopy: Electronic transitions, such as π-π* and n-π*, can be calculated to predict the absorption wavelengths in the UV-Vis spectrum. nih.govnih.gov

Below is a table representing typical data obtained from quantum chemical calculations for a representative sulfonamide structure.

| Calculated Property | Representative Value | Method/Basis Set | Significance |

| HOMO Energy | -7.5 eV | DFT/B3LYP | Electron-donating ability |

| LUMO Energy | -1.2 eV | DFT/B3LYP | Electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP | Chemical reactivity and stability |

| Dipole Moment | 4.5 D | DFT/B3LYP | Molecular polarity |

| N-H Stretch Freq. | 3350 cm⁻¹ | DFT/B3LYP | IR spectrum identification |

| S=O Stretch Freq. | 1345, 1186 cm⁻¹ | DFT/B3LYP | IR spectrum identification |

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

To understand how 4-Methanesulfonylbutane-1-sulfonamide might interact with biological targets, molecular docking and molecular dynamics (MD) simulations are utilized. These computational techniques predict the binding mode and stability of a ligand within a protein's active site. physchemres.orgscirp.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. scirp.org For sulfonamides, common targets include enzymes like carbonic anhydrases, dihydropteroate (B1496061) synthase (DHPS), and acetylcholinesterase. scirp.orgnih.govnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. scirp.org Docking algorithms then sample numerous possible conformations and score them based on binding energy, which estimates the affinity between the ligand and the protein. scirp.org Studies on various sulfonamides show that interactions are often driven by hydrogen bonds involving the sulfonamide group (-SO₂NH-) and hydrophobic interactions with amino acid residues in the binding pocket. physchemres.orgrjb.ro For instance, the nitrogen and oxygen atoms of the sulfonamide group frequently act as hydrogen bond acceptors or donors. rjb.ro

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to analyze the stability and dynamic behavior of the protein-ligand complex over time. physchemres.orgmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of conformational changes and intermolecular interactions. physchemres.orgresearchgate.net Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. physchemres.org Hydrogen bond analysis throughout the simulation reveals the persistence of key interactions that stabilize the ligand in the binding site. physchemres.org

The table below summarizes typical findings from docking and MD studies of sulfonamide derivatives with a protein target.

| Parameter | Finding | Significance |

| Docking Score | -9.0 to -11.5 kcal/mol | Predicts strong binding affinity. physchemres.orgscirp.org |

| Key Interacting Residues | THR_278, PHE_282, TYR_294 | Identifies specific amino acids crucial for binding. physchemres.org |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, water bridges | Elucidates the nature of the binding forces. physchemres.org |

| RMSD of Complex (MD) | Stable trajectory after initial equilibration | Indicates the overall stability of the protein-ligand complex. physchemres.org |

| Persistent H-Bonds (MD) | High occupancy H-bonds with key residues | Confirms the importance of specific hydrogen bonds for stable binding. physchemres.org |

In Silico Screening and Virtual Library Design for Novel this compound Analogues

In silico screening and virtual library design are crucial computational strategies for discovering new, potentially more effective analogues of a lead compound like this compound. nih.gov

Virtual Screening: This process involves computationally screening large databases of chemical compounds to identify those that are likely to bind to a specific biological target. physchemres.org For a target relevant to sulfonamides, a library containing hundreds of thousands of molecules can be docked into the active site. physchemres.org The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for further investigation. physchemres.org This approach is a cost-effective and time-efficient way to narrow down a large number of candidates to a manageable few. nih.gov

Virtual Library Design: Based on a known active scaffold, such as the this compound core, a virtual library of novel analogues can be designed. This involves systematically modifying the core structure by adding or substituting different functional groups. The goal is to explore the structure-activity relationship (SAR) and identify modifications that enhance binding affinity or improve other pharmacological properties. These newly designed virtual compounds are then subjected to molecular docking and other computational analyses to predict their potential before committing to chemical synthesis. nih.govnih.gov

Predictive Modeling of Pharmacological Activity and ADME Properties (excluding human data)

Predictive computational models are widely used to estimate the pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. nih.govnih.gov These in silico predictions help prioritize compounds with favorable drug-like characteristics early in the discovery process. cambridge.org

Pharmacological Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) modeling is a common approach used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By analyzing a series of related sulfonamides with known activities, a mathematical model is built using molecular descriptors (e.g., physicochemical properties, topological indices). nih.govnih.gov This model can then be used to predict the activity of new, untested analogues of this compound.

ADME Properties Prediction: Various computational tools and web servers are available to predict the ADME profile of a molecule from its structure. researchgate.netresearchgate.net These models are trained on large datasets of experimental data. Key properties predicted for non-human systems include:

Lipophilicity (logP): Affects solubility and membrane permeability.

Aqueous Solubility (logS): Crucial for absorption.

Membrane Permeability: Often modeled using methods like the BOILED-Egg model to predict gastrointestinal absorption. researchgate.net

Plasma Protein Binding: Influences the distribution and availability of the compound. researchgate.net

Metabolism: Prediction of which cytochrome P450 enzymes might metabolize the compound.

The following table presents an example of predicted ADME properties for a sulfonamide-like molecule, generated using in silico models.

| ADME Property | Predicted Value/Classification | Importance |

| logP (Lipophilicity) | 2.5 | Influences solubility and permeability. |

| logS (Aqueous Solubility) | -3.0 | Affects absorption. |

| Gastrointestinal Absorption | High | Indicates potential for good absorption after oral administration. |

| Blood-Brain Barrier (BBB) Permeant | No | Predicts whether the compound is likely to cross into the brain. |

| P-glycoprotein (P-gp) Substrate | No | Predicts potential for active efflux from cells. |

These computational predictions provide valuable guidance for designing and prioritizing new this compound analogues with improved pharmacological and pharmacokinetic profiles, reducing the time and resources required for experimental studies. researchgate.net

Development of Derivatives and Analogues of 4 Methanesulfonylbutane 1 Sulfonamide for Specific Research Avenues

Synthetic Strategies for Novel Scaffolds Incorporating the Methanesulfonylbutane-Sulfonamide Moiety

The creation of novel chemical scaffolds based on the methanesulfonylbutane-sulfonamide core is essential for exploring new chemical space and structure-activity relationships. Synthetic strategies are typically designed to be versatile, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The foundational method for creating sulfonamide derivatives involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. researchgate.neteurekaselect.com This highly reliable reaction can be adapted to incorporate the methanesulfonylbutane-sulfonamide moiety into larger molecules. For aliphatic compounds like 4-methanesulfonylbutane-1-sulfonamide, the primary sulfonamide nitrogen can act as a nucleophile to react with various electrophilic partners, or alternatively, the entire moiety can be built from precursor molecules.

Advanced synthetic approaches enable the construction of more elaborate scaffolds:

Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity, which can be an efficient route to novel derivatives.

Metal-Catalyzed Cross-Coupling: Techniques using catalysts like palladium or copper can form new carbon-carbon or carbon-heteroatom bonds, allowing the methanesulfonylbutane-sulfonamide moiety to be linked to aromatic or heterocyclic systems. researchgate.net

Ring-Forming Reactions: A key strategy involves using the inherent functionality of the scaffold to construct new rings. For example, an aza-Michael-initiated SN2'-SNAr sequence can be employed to react a sulfonamide with a suitable acetate (B1210297) to generate a tertiary dihydroquinoline sulfonamide. nih.govsemanticscholar.org This demonstrates how an aliphatic sulfonamide can be integrated into a heterocyclic ring system.

A generalized scheme for derivatization at the sulfonamide nitrogen involves its reaction with various sulfonyl chlorides in a suitable solvent like dichloromethane (B109758), often facilitated by a base such as triethylamine (B128534). mdpi.com This straightforward method allows for the attachment of diverse aryl or alkyl sulfonyl groups, yielding a library of N-substituted derivatives.

Table 1: Selected Synthetic Strategies for Sulfonamide Scaffold Development

| Strategy | Description | Key Reagents/Conditions | Potential Outcome |

| N-Functionalization | Direct modification of the sulfonamide nitrogen via reaction with electrophiles. | Alkyl halides, acyl chlorides, sulfonyl chlorides; Base (e.g., K₂CO₃, triethylamine); Solvent (e.g., DMF, dichloromethane). nih.gov | N-alkylated, N-acylated, or N-sulfonylated derivatives. |

| Scaffold Integration via Acylation | Using an amino-functionalized scaffold (e.g., aminoquinoline) and reacting it with a sulfonyl chloride precursor to the desired moiety. mdpi.com | Amino-heterocycle, sulfonyl chloride, base. | Hybrid molecules incorporating the sulfonamide functionality into a heterocyclic system. mdpi.com |

| Aza-Michael/SNAr Cyclization | An intramolecular reaction sequence to form heterocyclic rings incorporating the sulfonamide nitrogen. nih.govsemanticscholar.org | Morita–Baylis–Hillman acetates, methanesulfonamide, K₂CO₃, DMF. nih.gov | Dihydroquinoline sulfonamides and related heterocyclic structures. nih.gov |

| Multi-step Synthesis | A linear sequence of reactions to build a complex target molecule, such as synthesizing an intermediate sulfonyl chloride which is then reacted with an amine. nih.gov | Varies; may include halogenation, oxidation, and coupling steps. nih.gov | Complex, highly functionalized derivatives with precise stereochemistry or substitution patterns. |

These strategies provide a robust toolbox for chemists to create a diverse array of molecules built upon the this compound framework, enabling the systematic exploration of its potential in various research fields.

Design and Evaluation of Hybrid Molecules with Complementary Pharmacophores

Molecular hybridization is a rational design strategy that combines two or more distinct pharmacophoric units into a single molecule. mdpi.com The goal is to create a hybrid compound with an improved biological activity profile, which may include enhanced potency, dual-target engagement, or a modified mechanism of action compared to the individual components. mdpi.comnih.gov The methanesulfonylbutane-sulfonamide moiety can serve as a versatile scaffold or linker in the design of such hybrids.

The design process often involves identifying two bioactive scaffolds and connecting them, often via a linker. The sulfonamide group itself is considered a valuable bioisostere for carboxylic acid or phenolic hydroxyl groups, capable of forming similar hydrogen bond networks. nih.govresearchgate.net This property makes it an attractive component for molecular hybridization.

Examples of sulfonamide hybrid design include:

Sulfonamide-Chalcone Hybrids: Chalcones are known for a variety of biological activities. Hybridization with a sulfonamide moiety has been explored to generate compounds with potential antileishmanial activity. nih.gov In one study, a series of eight sulfonamide-chalcone hybrids yielded compounds with potent activity against Leishmania amazonensis promastigotes, with IC₅₀ values in the low micromolar range (1.72–3.19 µM). nih.gov

Quinoline-Sulfonamide Hybrids: The quinoline (B57606) core is a prevalent scaffold in medicinal chemistry. Combining it with a sulfonamide has led to the development of molecules with anticancer and antimicrobial properties. mdpi.comnih.govresearchgate.net The synthesis typically involves the acylation of an aminoquinoline with a sulfonyl chloride, followed by complexation with metal ions to further tune the biological properties. mdpi.com

Imidazole-Sulfonamide Hybrids: The imidazole (B134444) ring is another pharmacologically significant scaffold. Integrating it with a sulfonamide framework has been used to create novel hybrid piperazine (B1678402) derivatives evaluated for anticancer potential. researchgate.net Certain compounds from this class showed significant activity against MCF-7 breast cancer cells, with IC₅₀ values comparable to the standard drug etoposide. researchgate.net

The evaluation of these hybrid molecules is a critical step and typically involves a battery of in vitro assays against specific biological targets.

Table 2: Examples of Sulfonamide Hybrids and Their Research Findings

| Hybrid Class | Complementary Pharmacophore | Research Focus | Key Findings |

| Sulfonamide-Chalcone | Trimethoxy chalcone (B49325) | Antileishmanial Activity | Hybrids showed potent activity against L. amazonensis (IC₅₀ = 1.72-3.19 µM) and intracellular amastigotes, with a good selectivity index. nih.gov |

| Sulfonamide-Biguanide | Biguanide (Metformin analogue) | Anticancer (Breast Cancer) | Hybrids exhibited greater cellular uptake and stronger cytotoxic properties than metformin (B114582) in MCF-7 and MDA-MB-231 cells, inducing apoptosis and cell cycle arrest. nih.gov |

| Sulfonamide-Imidazole | Imidazole, Piperazine | Anticancer | Certain derivatives showed significant activity against MCF-7, A549, and A2780 cancer cell lines, with IC₅₀ values comparable to etoposide. researchgate.net |

| Quinoline-Sulfonamide | Quinoline | Anticancer | Specific hybrids were potent against Jurkat, MOLT-4, and RAMOS cancer cell lines, with IC₅₀ values as low as 2.76 µM, while showing no toxicity to non-cancer cells. nih.govresearchgate.net |

Prodrug Design and Bioprecursor Approaches for Enhanced Research Utility

The prodrug approach is a powerful strategy for overcoming undesirable physicochemical or pharmacokinetic properties of a biologically active compound. ijpcbs.comnih.gov A prodrug is an inactive or less active derivative that is converted in vivo, either chemically or enzymatically, to release the active parent drug. nih.gov This approach can be used to enhance properties such as aqueous solubility, chemical stability, and membrane permeability, thereby improving the utility of a compound for research purposes. ijpcbs.commdpi.com

For a molecule like this compound, the primary sulfonamide group is an ideal handle for prodrug design. The two acidic protons on the sulfonamide nitrogen can be replaced with a promoiety—a chemical group designed to be cleaved under specific physiological conditions.

Key prodrug strategies applicable to sulfonamides include:

Carrier-Linked Prodrugs: This is the most common approach, where the active drug is covalently linked to a carrier molecule or promoiety. nih.gov For sulfonamides, this often involves attaching a group to the sulfonamide nitrogen. The linkage is designed to be labile, for example, an ester that can be cleaved by esterase enzymes.

Bioprecursors: These are inactive molecules that are converted to the active drug through metabolic processes, often oxidation or reduction.

Targeted Release Systems: More sophisticated designs incorporate triggers that release the active drug only under specific conditions or in certain tissues. For instance, a self-immolative linker can be used in conjunction with a trigger that responds to a specific biological stimulus. nih.gov A modular prodrug design for the sulfonamide drug TAK-242 utilized a β-eliminative arylsulfone "trigger" connected to a self-immolative spacer, allowing for a controlled, two-stage release of the active drug. nih.gov This strategy ensures the prodrug remains stable until the trigger is activated, preventing premature degradation. nih.gov

The primary objectives of designing prodrugs of a research compound are to improve its handling, formulation, and delivery for in vitro and in vivo studies.

Table 3: Prodrug Strategies for Sulfonamide-Containing Compounds

| Strategy | Promoieties / Linkers | Property to Enhance | Mechanism of Release |

| Improving Solubility | Phosphate, sulfate, amino acids, polyethylene (B3416737) glycol (PEG). nih.gov | Aqueous solubility. | Enzymatic cleavage (e.g., by phosphatases, peptidases). nih.govmdpi.com |

| Improving Permeability | Lipophilic esters, carbamates. mdpi.com | Lipophilicity and passive membrane diffusion. | Enzymatic hydrolysis (e.g., by esterases). |

| Controlled/Sustained Release | β-eliminative arylsulfone triggers, self-immolative linkers (e.g., para-aminobenzyl spacer). nih.gov | Stability and controlled release kinetics. | Sequential reactions: a trigger-initiated elimination followed by a self-immolative cleavage to release the drug. nih.gov |

| Targeted Delivery | Amino acid or peptide carriers. mdpi.com | Transport via specific membrane transporters (e.g., PEPT1). | Enzymatic cleavage after cellular uptake. mdpi.com |

By employing these prodrug and bioprecursor strategies, the utility of this compound and its derivatives can be significantly expanded, facilitating more effective and reliable biological and pharmacological investigations.

Future Research Trajectories and Academic Impact of 4 Methanesulfonylbutane 1 Sulfonamide

Integration of Advanced Omics Technologies in Mechanistic Elucidation

The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to elucidate the mechanisms of action of novel chemical entities. In the context of a hypothetical research program for 4-Methanesulfonylbutane-1-sulfonamide, these technologies could provide a comprehensive understanding of its biological effects. For instance, transcriptomic and proteomic analyses could identify changes in gene and protein expression in cells treated with the compound, thereby revealing the cellular pathways it modulates. Metabolomics would offer insights into the downstream effects on cellular metabolism. Such multi-omics approaches are increasingly being used to understand the complex interactions of drugs with biological systems and to identify potential biomarkers for efficacy and toxicity.

Development of Advanced In Vitro and Ex Vivo Preclinical Models for Efficacy Evaluation

Modern drug discovery has moved beyond traditional 2D cell cultures to more physiologically relevant models that can better predict human responses. Advanced in vitro and ex vivo models, such as 3D cell cultures (spheroids and organoids) and organ-on-a-chip systems, offer a more complex and interactive environment for evaluating the efficacy of new compounds. nih.gov Were this compound to be investigated, these models could provide crucial data on its activity in a tissue-like context, assessing factors such as tissue penetration and cellular interactions that are not possible in simpler systems.

Exploration of Multi-Targeted Strategies Based on the Sulfonamide Core

The sulfonamide moiety is a well-established pharmacophore, known for its versatile bioactivity and its presence in a wide range of clinically used drugs. Its structure makes it an excellent candidate for the development of multi-target agents, which are designed to interact with multiple biological targets simultaneously to achieve a more potent therapeutic effect, particularly in complex diseases. Future research on novel sulfonamide derivatives will likely continue to explore this polypharmacological approach. The synthesis of derivatives of this compound could be envisioned as a strategy to create compounds with tailored multi-target profiles.

Novel Applications of this compound in Chemical Biology and Material Science Research

Beyond therapeutics, the unique chemical properties of sulfonamides lend themselves to applications in chemical biology and material science. Sulfonamide-based compounds can be developed as chemical probes to study biological processes or as building blocks for novel polymers and materials with specific functional properties. While there is no current research in this area for this compound, its structure could potentially be adapted for such applications, contributing to the development of new research tools and advanced materials.

Q & A

Q. What synthetic routes are recommended for 4-Methanesulfonylbutane-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or sulfonation reactions. For this compound, a plausible route involves the sequential sulfonation of butane-1,4-diamine using methanesulfonyl chloride under controlled pH (e.g., alkaline conditions to deprotonate amine groups). Optimization includes temperature control (0–5°C to minimize side reactions) and stoichiometric ratios (2:1 sulfonyl chloride to amine). AI-driven retrosynthesis tools, such as those leveraging Reaxys or PubChem databases, can predict feasible pathways and identify intermediates (e.g., sulfonic acid precursors) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm sulfonamide group integration (δ 2.8–3.5 ppm for methylsulfonyl protons) and backbone structure.

- IR Spectroscopy : Peaks at ~1150 cm (S=O asymmetric stretching) and ~1350 cm (S=O symmetric stretching).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 228.26 g/mol for CHNOS) and isotopic patterns .

Q. What are the common reactivity profiles of sulfonamide derivatives like this compound?

- Methodological Answer : Sulfonamides undergo oxidation (e.g., to sulfonic acids), reduction (e.g., to thiols), and nucleophilic substitution at the sulfonyl group. For this compound, reactivity at the sulfonyl oxygen can be probed via hydrolysis (acidic/alkaline conditions) or coupling reactions (e.g., with Grignard reagents). Kinetic studies using HPLC or TLC can monitor reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed biological activities of sulfonamide derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural modifications. A systematic approach includes:

- Dose-Response Analysis : Establish EC values across multiple models (e.g., microbial vs. mammalian cells).

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methylsulfonyl vs. aryl groups) on activity.

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in bioactivity datasets .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for sulfonamide reactions, such as nucleophilic substitution. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., carbonic anhydrase). AI tools like AlphaFold or retrosynthesis platforms (e.g., Synthia) prioritize synthetic pathways and evaluate feasibility .

Q. How does the dual sulfonamide moiety in this compound influence its physicochemical properties?

- Methodological Answer : The dual sulfonamide groups enhance hydrophilicity (logP ~0.5) and acidity (pKa ~1–2 for sulfonamide protons). Properties can be quantified via:

- Solubility Studies : Phase solubility analysis in buffers (pH 1–10).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- X-ray Crystallography : Resolve crystal packing effects (e.g., hydrogen-bonding networks) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported sulfonamide bioactivity data?

- Methodological Answer : Contradictions may stem from assay variability or compound purity. Strategies include:

- Reproducibility Testing : Replicate experiments with independently synthesized batches (≥95% purity by HPLC).

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods.

- Contextual Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-(Trifluoromethyl)benzenesulfonamide) to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.